
1,2,3,4,5,6-Hexakis(3,5-dimethylphenoxy)benzene;toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexakis(3,5-dimethylphenoxy)benzene;toluene is a complex organic compound characterized by a benzene ring substituted with six 3,5-dimethylphenoxy groups
Métodos De Preparación
The synthesis of 1,2,3,4,5,6-Hexakis(3,5-dimethylphenoxy)benzene typically involves the reaction of hexachlorobenzene with 3,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,2,3,4,5,6-Hexakis(3,5-dimethylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexakis(3,5-dimethylphenoxy)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a
Propiedades
Número CAS |
88087-71-2 |
|---|---|
Fórmula molecular |
C61H62O6 |
Peso molecular |
891.1 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis(3,5-dimethylphenoxy)benzene;toluene |
InChI |
InChI=1S/C54H54O6.C7H8/c1-31-13-32(2)20-43(19-31)55-49-50(56-44-21-33(3)14-34(4)22-44)52(58-46-25-37(7)16-38(8)26-46)54(60-48-29-41(11)18-42(12)30-48)53(59-47-27-39(9)17-40(10)28-47)51(49)57-45-23-35(5)15-36(6)24-45;1-7-5-3-2-4-6-7/h13-30H,1-12H3;2-6H,1H3 |
Clave InChI |
FNBKDFLLEDDYSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1.CC1=CC(=CC(=C1)OC2=C(C(=C(C(=C2OC3=CC(=CC(=C3)C)C)OC4=CC(=CC(=C4)C)C)OC5=CC(=CC(=C5)C)C)OC6=CC(=CC(=C6)C)C)OC7=CC(=CC(=C7)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
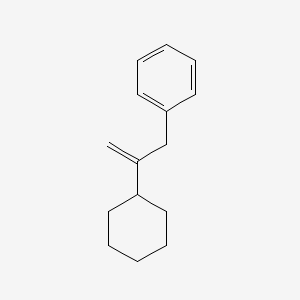

![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
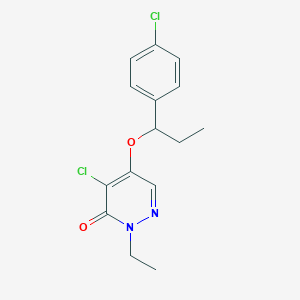
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
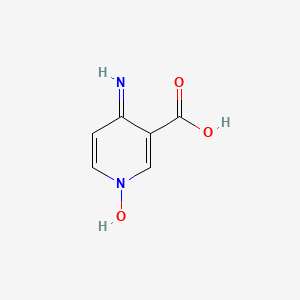
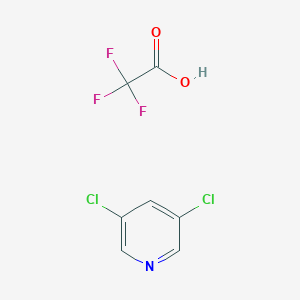
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
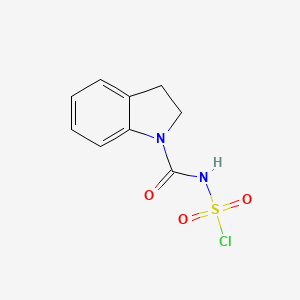
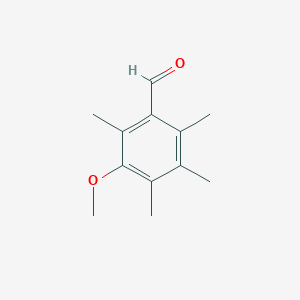
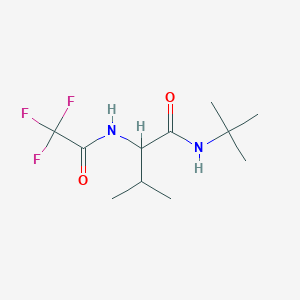
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)

